molecular formula C16H16F2N4O2 B2936729 1-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(2,6-difluorophenyl)urea CAS No. 2034423-21-5

1-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(2,6-difluorophenyl)urea

Cat. No.: B2936729
CAS No.: 2034423-21-5
M. Wt: 334.327
InChI Key: FEHMEGCMDKYHAS-UHFFFAOYSA-N
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Description

1-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(2,6-difluorophenyl)urea is a useful research compound. Its molecular formula is C16H16F2N4O2 and its molecular weight is 334.327. The purity is usually 95%.
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Scientific Research Applications

Antibacterial and Antimicrobial Applications

  • Synthesis and Antibacterial Evaluation of Novel Heterocyclic Compounds : A study aimed at synthesizing new heterocyclic compounds containing a sulfonamido moiety for use as antibacterial agents. Several derivatives, including pyran, pyridine, and pyridazine derivatives, were synthesized and tested for antibacterial activity, with eight compounds showing high activities (Azab, Youssef, & El-Bordany, 2013).

Anticancer Activity

  • Ferric (III) Chloride-Catalyzed Synthesis of 3, 4-Dihydropyrimidine-2(1H) Ones / Thiones : This research describes the synthesis of 3,4-Dihydropyrimidine-2(1H)Ones/Thiones and their antioxidant activities. Some synthesized compounds showed significant antioxidant properties and anticancer effects, indicating potential for new chemical compound development (Magtoof, 2018).

Corrosion Inhibition

  • Corrosion inhibition performance of 1,3,5-triazinyl urea derivatives : Evaluated the efficiency of 1,3,5-triazinyl urea derivatives as corrosion inhibitors for mild steel in acidic solutions. The study demonstrated that these derivatives are effective corrosion inhibitors due to their strong adsorption on the steel surface (Mistry, Patel, Patel, & Jauhari, 2011).

Synthesis and Structural Analysis

  • New Method for the Synthesis of 1-Substituted (3a,6a)-Diaryl­glycolurils : Developed a novel approach for synthesizing 1-substituted 3а,6а-diarylglycolurils, demonstrating the versatility and potential applications of urea derivatives in creating complex molecular structures (Baranov et al., 2017).

Antioxidant and Anticholinesterase Activities

  • Synthesis, antioxidant and anticholinesterase activities of novel coumarylthiazole derivatives : This research synthesized coumarylthiazole derivatives with aryl urea/thiourea groups, evaluating their inhibitory effects on acetylcholinesterase and butyrylcholinesterase, alongside their antioxidant activities. The study highlighted compounds with significant inhibitory and antioxidant properties (Kurt, Gazioğlu, Sonmez, & Kuçukislamoglu, 2015).

Properties

IUPAC Name

1-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]-3-(2,6-difluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F2N4O2/c17-11-2-1-3-12(18)15(11)20-16(24)19-8-9-22-14(23)7-6-13(21-22)10-4-5-10/h1-3,6-7,10H,4-5,8-9H2,(H2,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEHMEGCMDKYHAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=O)C=C2)CCNC(=O)NC3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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